8-(Trifluoromethyl)quinoline-4-carbaldehyde
Description
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-3-1-2-8-7(6-16)4-5-15-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTOOEWPKFGHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method is the reaction of 4-fluoroaniline with trifluoromethyl diketone, which yields 6-fluoroquinolines . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including 8-(Trifluoromethyl)quinoline-4-carbaldehyde, often involve large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 8-(Trifluoromethyl)quinoline-4-carboxylic acid.
Reduction: 8-(Trifluoromethyl)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethyl)quinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: Trifluoromethyl Substitution Patterns
The position of the trifluoromethyl group significantly influences the compound’s reactivity and applications. Key comparisons include:
Functional Group Variations
Replacing the carbaldehyde group with other functionalities alters reactivity:
Key Insight: Carbaldehydes like 8-(Trifluoromethyl)quinoline-4-carbaldehyde are more versatile in forming Schiff bases or heterocyclic derivatives compared to carboxyl chlorides or carboxylic acids .
Biological Activity
8-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated derivative of quinoline, characterized by a trifluoromethyl group at the 8-position and an aldehyde functional group at the 4-position. This compound has gained considerable attention in medicinal chemistry due to its potential therapeutic properties, particularly as an enzyme inhibitor and in the development of novel drug candidates.
The unique structure of 8-(trifluoromethyl)quinoline-4-carbaldehyde influences its reactivity and interactions with biological systems. The trifluoromethyl group (CF₃) is known for enhancing drug potency and metabolic stability, while the aldehyde group (CHO) allows for further functionalization to create derivatives with specific biological targets.
Biological Activity
Research indicates that quinoline derivatives, including 8-(trifluoromethyl)quinoline-4-carbaldehyde, exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that derivatives of quinoline, including those with trifluoromethyl substitutions, possess significant antibacterial properties. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains .
- Antifungal Activity : The compound has also been evaluated for antifungal activity, showing promising results against pathogens like Cryptococcus neoformans with minimum inhibitory concentration (MIC) values indicating effective inhibition .
- Enzyme Inhibition : The interactions of 8-(trifluoromethyl)quinoline-4-carbaldehyde with biological macromolecules suggest its potential as an enzyme inhibitor, which could lead to significant therapeutic effects in treating diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized a series of quinoline derivatives and tested them for antimicrobial activity. The results indicated that compounds featuring the trifluoromethyl group exhibited enhanced antibacterial and antifungal properties compared to their non-fluorinated counterparts .
- Anticonvulsant Properties : Some derivatives of quinoline have been shown to possess anticonvulsant activity. In particular, studies evaluating various substitutions on the quinoline ring have identified compounds that effectively reduce seizure activity in animal models .
- Antitumor Activity : Research has explored the potential of quinoline derivatives in cancer treatment. Certain analogs have been designed to target specific cancer cell types, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .
Comparative Analysis
The following table compares 8-(trifluoromethyl)quinoline-4-carbaldehyde with other structurally similar compounds regarding their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-(Trifluoromethyl)quinoline-4-carbaldehyde | CF₃ at position 8, CHO at position 4 | Broad spectrum antibacterial and antifungal activity |
| 4-(Trifluoromethyl)quinoline-2-carbaldehyde | CF₃ at position 4, CHO at position 2 | Different reactivity due to altered positions |
| 2-(Trifluoromethyl)quinoline-4-carbaldehyde | CF₃ at position 2, CHO at position 4 | Variations in electronic effects |
| 4-Bromo-8-(trifluoromethyl)quinoline | Bromine substitution instead of an aldehyde | Potentially different biological activities |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
